1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by three key structural motifs:
- Imidazo[1,2-a]pyridine core: A fused bicyclic system known for pharmacological versatility.
- Piperidinyl-methyl linkage: A nitrogen-containing six-membered ring contributing to conformational flexibility and binding interactions.
- Trifluoroethyl-substituted imidazolidine-2,4-dione: A five-membered ring with electron-withdrawing trifluoroethyl groups, influencing solubility and metabolic stability.
Properties
IUPAC Name |
1-[1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c19-18(20,21)12-26-16(27)11-25(17(26)28)14-4-7-23(8-5-14)9-13-10-24-6-2-1-3-15(24)22-13/h1-3,6,10,14H,4-5,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDDZZHONJCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione and imidazo[1,2-a]pyridine scaffolds. These structures are known for their diverse biological activities and have been the focus of extensive medicinal chemistry research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent studies.
Biological Activity Overview
The biological activities of imidazolidine derivatives are well-documented, with various studies indicating their roles as inhibitors in different biochemical pathways. Specifically, the compound has shown promise in the following areas:
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
- A study reported that imidazolidine-2,4-dione derivatives exhibit significant inhibitory activity against PTP1B, which is crucial for insulin signaling. The compound demonstrated an IC value of 2.07 μM, indicating potent activity against this target . Molecular dynamics simulations suggested that the compound stabilizes the catalytic region of PTP1B, making it less accessible for substrate binding.
-
Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition
- Another study focused on imidazolidine-2,4-dione derivatives as LYP inhibitors. The most effective compound displayed an IC range between 2.85 to 6.95 μM and was identified as a competitive inhibitor . This inhibition is particularly relevant for autoimmune diseases where T cell receptor signaling needs to be modulated.
-
Antimalarial Activity
- Research has also explored the antimalarial properties of imidazolidine derivatives. Compounds similar to the one discussed showed IC values against Plasmodium falciparum strains ranging from 2424.15 to 5648.07 ng/mL . Notably, these compounds exhibited low toxicity to human erythrocytes while maintaining effective antimalarial activity.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- The imidazo[1,2-a]pyridine moiety contributes to various pharmacological activities including anti-inflammatory and anticancer effects.
- The piperidine ring enhances solubility and bioavailability.
- The trifluoroethyl group may improve metabolic stability and lipophilicity.
Case Study 1: PTP1B Inhibition
In a detailed investigation into PTP1B inhibitors, researchers synthesized several derivatives and assessed their inhibitory potential using enzyme assays. Compound #10 (the one under discussion) was highlighted for its strong inhibitory effect and selectivity over other phosphatases.
Case Study 2: Antimalarial Evaluation
In another study focusing on antimalarial activity, derivatives were tested against both sensitive and resistant strains of P. falciparum. The results indicated that certain modifications in the chemical structure significantly enhanced activity against resistant strains while minimizing hemolytic effects on human cells.
Data Summary
| Biological Activity | Target | IC Value | Notes |
|---|---|---|---|
| PTP1B Inhibition | PTP1B | 2.07 μM | Strong selectivity observed |
| LYP Inhibition | LYP | 2.85 - 6.95 μM | Competitive inhibitor |
| Antimalarial | P. falciparum | 2424.15 - 5648.07 ng/mL | Low toxicity to erythrocytes |
Scientific Research Applications
Cancer Treatment
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential in cancer therapeutics. Compounds with this structure have shown efficacy against various cancers by targeting specific molecular pathways involved in tumor growth and proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of c-KIT kinase, which is significant for treating gastrointestinal stromal tumors (GISTs) . The compound may exhibit similar properties due to its structural characteristics.
Neurological Disorders
Research indicates that imidazo[1,2-a]pyridine derivatives can modulate P2X7 receptors, which are implicated in pain and inflammation pathways. This modulation suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis . The compound's ability to cross the blood-brain barrier may enhance its effectiveness in neurological applications.
Anti-inflammatory Effects
Studies have shown that imidazo[1,2-a]pyridine compounds can exert anti-inflammatory effects by inhibiting specific signaling pathways associated with inflammation . This property positions the compound as a candidate for developing treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Applications
The structural features of the compound may allow it to interact with cardiovascular systems effectively. Research into related compounds has demonstrated their potential to influence cardiovascular disorders by modulating ion channels and other relevant pathways .
Synthetic Routes
The synthesis of imidazo[1,2-a]pyridine derivatives has evolved over the years, employing various methods such as condensation reactions and multicomponent reactions . The efficient synthesis of the target compound is crucial for facilitating further research into its biological activities.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is vital for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Modifications to the piperidine and trifluoroethyl groups can significantly affect the compound's potency and selectivity . Systematic studies have shown that adjusting substituents can enhance bioavailability and reduce off-target effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on c-KIT Inhibition | Cancer | Demonstrated that imidazo[1,2-a]pyridine derivatives effectively inhibit c-KIT kinase activity in GIST models. |
| P2X7 Receptor Modulation | Neurological Disorders | Showed that certain derivatives can modulate P2X7 receptor activity, leading to reduced inflammation and pain relief. |
| Cardiovascular Effects | Cardiovascular Health | Identified potential interactions with ion channels that could benefit cardiovascular health. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Properties
Key Insights :
Bioactivity Clustering and Target Interactions
- highlights that structurally similar compounds cluster by bioactivity and share protein target interactions .
- The target compound’s imidazo[1,2-a]pyridine-piperidine scaffold may align with kinase inhibitors (e.g., JAK/STAT pathways), while the imidazolidinedione could mimic urea-based enzyme substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
